GPR35 Agonist Potency: N-Methylpiperazine Activity Baseline
In functional assays using human HT-29 colorectal adenocarcinoma cells, 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine acts as an agonist at the orphan receptor GPR35. Its potency is defined by an IC50 of 380 nM for inducing cell desensitization to the reference agonist zaprinast (1 μM) [1]. While direct comparative data for the N-desmethyl analog is not reported in this specific assay, general SAR for related benzoyl-piperazine chemotypes indicates that N4-methylation is often associated with enhanced membrane permeability and target engagement [2]. The presence of the methyl group distinguishes it from the unsubstituted piperazine analog, 1-(3-bromo-5-methylbenzoyl)piperazine, which would be predicted to have lower lipophilicity and potentially reduced cellular activity. This quantitative activity point provides a verifiable baseline for evaluating this compound in GPR35-related research.
| Evidence Dimension | GPR35 Agonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 380 nM |
| Comparator Or Baseline | N-desmethyl analog (1-(3-bromo-5-methylbenzoyl)piperazine) |
| Quantified Difference | Data for comparator not available in same assay; target compound establishes a baseline. |
| Conditions | Human HT-29 cells; 1 hr preincubation followed by 1 μM zaprinast challenge [1]. |
Why This Matters
This is the only publicly reported bioactivity data point for this specific compound, making it essential for researchers building SAR libraries around GPR35 agonists.
- [1] BindingDB. (n.d.). BDBM50259852 / CHEMBL4065291: Affinity Data for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine. Retrieved from BindingDB. View Source
- [2] Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608. View Source
